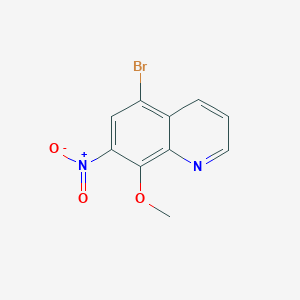

5-Bromo-8-methoxy-7-nitroquinoline

Description

5-Bromo-8-methoxy-7-nitroquinoline is a halogenated nitroquinoline derivative with the molecular formula C₁₀H₇BrN₂O₃ and a molecular weight of 283.078 g/mol (estimated based on positional isomer data) . Its structure features a bromine atom at position 5, a methoxy group (-OCH₃) at position 8, and a nitro group (-NO₂) at position 7 on the quinoline core. This compound is of significant interest in organic synthesis due to the reactivity of its functional groups:

- The bromine atom enables transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .

- The nitro group can be reduced to an amine (-NH₂), providing a versatile handle for further functionalization (e.g., alkylation, acylation, or diazotization) .

- The methoxy group enhances solubility in polar solvents and influences electronic properties through resonance effects .

Applications include its use as a precursor in medicinal chemistry for developing antimicrobial agents, metal chelators, and bioactive heterocycles .

Properties

Molecular Formula |

C10H7BrN2O3 |

|---|---|

Molecular Weight |

283.08 g/mol |

IUPAC Name |

5-bromo-8-methoxy-7-nitroquinoline |

InChI |

InChI=1S/C10H7BrN2O3/c1-16-10-8(13(14)15)5-7(11)6-3-2-4-12-9(6)10/h2-5H,1H3 |

InChI Key |

KXOVKTAPWYWDIR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C=C1[N+](=O)[O-])Br)C=CC=N2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Bromo-8-methoxy-7-nitroquinoline can be achieved through various synthetic routes. One common method involves the bromination of 8-methoxyquinoline followed by nitration. The reaction conditions typically include the use of bromine and nitric acid as reagents, with the reaction being carried out under controlled temperature and solvent conditions . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.

Chemical Reactions Analysis

5-Bromo-8-methoxy-7-nitroquinoline undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the nitro group results in the formation of 5-bromo-8-methoxy-7-aminoquinoline.

Scientific Research Applications

5-Bromo-8-methoxy-7-nitroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-8-methoxy-7-nitroquinoline involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromine and methoxy groups contribute to the compound’s ability to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Reactivity of Nitro and Bromo Groups

- Nitro Group Reduction: In this compound, the nitro group at position 7 can be reduced to an amine using catalytic hydrogenation (Pd/C) or stannous chloride (SnCl₂). The reduction efficiency depends on substituent positions; for example, 5-bromo-6-methoxy-8-nitroquinoline undergoes faster reduction due to reduced steric hindrance . Comparatively, 6-bromo-8-ethyl-5-nitroquinoline’s nitro group at position 5 is less reactive toward reduction, likely due to electronic deactivation by the ethyl group .

- Bromine Reactivity: Bromine at position 5 in the target compound participates in Suzuki couplings with aryl boronic acids, similar to 5-bromo-8-nitroisoquinoline (an isoquinoline analog) . In contrast, bromine at position 8 (e.g., 8-bromo-7-fluoro-2-methoxyquinoline) shows lower reactivity in cross-couplings due to steric effects from adjacent substituents .

Influence of Methoxy and Other Substituents

- Methoxy Group: The methoxy group at position 8 in the target compound enhances solubility in methanol and DMSO, whereas its positional isomer (5-bromo-6-methoxy-8-nitroquinoline) exhibits higher crystallinity due to intermolecular hydrogen bonding . In 5-bromo-8-methoxy-2-methylquinoline, the methoxy group stabilizes the quinoline ring through resonance, while the methyl group at position 2 restricts rotational freedom, affecting binding in biological targets .

- Halogen Variants: Fluorine substitution (e.g., 8-bromo-7-fluoro-2-methoxyquinoline) improves metabolic stability and bioavailability compared to bromine . Chlorine analogs (e.g., 8-bromo-6-chloro-5-methoxyquinoline) exhibit stronger electrophilic character, facilitating nucleophilic aromatic substitutions .

Biological Activity

5-Bromo-8-methoxy-7-nitroquinoline (BMNQ) is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of BMNQ, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

BMNQ can be characterized by its molecular formula . The presence of bromine, methoxy, and nitro groups in its structure contributes to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇BrN₂O₃ |

| Molecular Weight | 260.07 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Research indicates that BMNQ exhibits significant anticancer activity. A study compared the cytotoxic effects of various quinoline derivatives, including BMNQ, against human cancer cell lines. The findings demonstrated that BMNQ had a notable inhibitory effect on cell viability, with an IC50 value significantly lower than many other tested compounds. This suggests that BMNQ may be a promising candidate for further development as an anticancer agent.

Case Study: Cytotoxicity in Cancer Cell Lines

In a comparative analysis involving several human cancer cell lines (HL60 leukemia, Panc-1 pancreatic cancer), BMNQ demonstrated enhanced cytotoxicity, particularly in the presence of copper ions. The mechanism was attributed to increased generation of reactive oxygen species (ROS), which is known to induce apoptosis in cancer cells .

The mechanisms through which BMNQ exerts its biological effects are multifaceted:

- Reactive Oxygen Species Generation : BMNQ enhances intracellular ROS levels, leading to oxidative stress that can result in apoptosis .

- Metal Ion Interaction : Similar to other quinoline derivatives, BMNQ may interact with metal ions such as copper, which can potentiate its cytotoxic effects .

- Inhibition of Key Enzymes : Preliminary studies suggest that BMNQ may inhibit certain enzymes involved in cancer cell proliferation and survival.

Antimicrobial Activity

BMNQ has also been evaluated for its antimicrobial properties. Quinoline derivatives are known for their ability to disrupt microbial cell membranes and inhibit nucleic acid synthesis. In vitro studies have shown that BMNQ possesses antibacterial activity against various strains, indicating its potential utility as an antimicrobial agent.

Table 2: Biological Activity Summary of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.